molecular formula C9H10ClNO2 B8535943 methyl 6-chloro-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate

methyl 6-chloro-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate

Cat. No. B8535943
M. Wt: 199.63 g/mol
InChI Key: BNDHWVIIMWWLRB-UHFFFAOYSA-N
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Patent
US04344943

Procedure details

In an atmosphere of argon, 2.52 g. of 50% sodium hydride in mineral oil (0.053 mol.) is washed free of the carrier with dry hexane (2×20 ml.). Thereafter 150 ml. of anhydrous dimethylformamide is added and the mixture is cooled to 0°. To this mixture is added, with stirring, 16.4 g. of methyl 1-(2-iodoethyl)-4-chloropyrrol-2-acetate (0.05 mol.) dissolved in 50 ml. dimethylformamide. The reaction mixture is left at room temperature for 2 hours, when saturated aqueous sodium chloride solution is added and the product extracted into benzene (3×200 ml.). The organic extract is washed with water (2×100 ml.), dried over sodium sulphate and evaporated in vacuo. The crude product (8.52 g.) is purified by column chromatography on silica gel (245 g.) using hexane-ethyl acetate (90:10) as the eluting solvent, to yield methyl 6-chloro-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate, an oil having the following physical constants:
Name
methyl 1-(2-iodoethyl)-4-chloropyrrol-2-acetate
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[CH2:2][CH2:3][N:4]1[CH:8]=[C:7]([Cl:9])[CH:6]=[C:5]1[CH2:10][C:11]([O:13][CH3:14])=[O:12].[Cl-].[Na+]>CN(C)C=O>[Cl:9][C:7]1[CH:6]=[C:5]2[CH:10]([C:11]([O:13][CH3:14])=[O:12])[CH2:2][CH2:3][N:4]2[CH:8]=1 |f:1.2|

Inputs

Step One
Name
methyl 1-(2-iodoethyl)-4-chloropyrrol-2-acetate
Quantity
0.05 mol
Type
reactant
Smiles
ICCN1C(=CC(=C1)Cl)CC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
of 50% sodium hydride in mineral oil (0.053 mol.) is washed free of the carrier with dry hexane (2×20 ml.)
ADDITION
Type
ADDITION
Details
of anhydrous dimethylformamide is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to 0°
ADDITION
Type
ADDITION
Details
To this mixture is added
EXTRACTION
Type
EXTRACTION
Details
the product extracted into benzene (3×200 ml.)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
is washed with water (2×100 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product (8.52 g.) is purified by column chromatography on silica gel (245 g.)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C2N(CCC2C(=O)OC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.